molecular formula C9H22N2O5 B1599395 N-(Cocoyl)sarcosine, triethanolamine salt CAS No. 68411-96-1

N-(Cocoyl)sarcosine, triethanolamine salt

Cat. No.: B1599395
CAS No.: 68411-96-1
M. Wt: 238.28 g/mol
InChI Key: BEABHZRODBBUAU-UHFFFAOYSA-N
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Description

N-(Cocoyl)sarcosine, triethanolamine salt: is a compound commonly used in various industrial and personal care applications. It is known for its excellent surfactant properties, which include cleansing, foaming, and conditioning. This compound is derived from the reaction of glycine, N-methyl-, N-coco acyl derivatives with triethanolamine, resulting in a product that is both effective and mild on the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cocoyl)sarcosine, triethanolamine salt typically involves the reaction of N-methylglycine (sarcosine) with fatty acids derived from coconut oil. This reaction is followed by the addition of triethanolamine to form the final product. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and product stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in reactors where the raw materials are combined under specific conditions. The process includes steps such as mixing, heating, and pH adjustment, followed by purification to remove any impurities. The final product is then tested for quality and consistency before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: N-(Cocoyl)sarcosine, triethanolamine salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a surfactant in various formulations, including detergents and emulsifiers. Its ability to reduce surface tension makes it valuable in creating stable emulsions and dispersions .

Biology: In biological research, it is used in cell culture media and other applications where mild surfactants are required. Its low toxicity and biodegradability make it suitable for use in biological systems .

Medicine: In medicine, it is used in topical formulations and other pharmaceutical products due to its gentle cleansing and conditioning properties. It is often found in products designed for sensitive skin .

Industry: Industrially, it is used in the manufacture of personal care products such as shampoos, body washes, and facial cleansers.

Mechanism of Action

The mechanism of action of N-(Cocoyl)sarcosine, triethanolamine salt primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to mix more easily with oils and dirt, which can then be rinsed away. This compound interacts with the lipid bilayer of cell membranes, disrupting the membrane structure and enhancing the removal of dirt and oils .

Comparison with Similar Compounds

Uniqueness: N-(Cocoyl)sarcosine, triethanolamine salt is unique due to its combination of mildness and effectiveness. It provides excellent foaming and cleansing properties while being gentle on the skin, making it suitable for use in products designed for sensitive skin .

Properties

CAS No.

68411-96-1

Molecular Formula

C9H22N2O5

Molecular Weight

238.28 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(methylamino)acetic acid

InChI

InChI=1S/C6H15NO3.C3H7NO2/c8-4-1-7(2-5-9)3-6-10;1-4-2-3(5)6/h8-10H,1-6H2;4H,2H2,1H3,(H,5,6)

InChI Key

BEABHZRODBBUAU-UHFFFAOYSA-N

SMILES

CNCC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CNCC(=O)O.C(CO)N(CCO)CCO

68411-96-1

Origin of Product

United States

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